1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane
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Overview
Description
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane is an organic compound characterized by the presence of a bromomethyl group, a methyl group, and a trifluoromethyl group attached to a cyclobutane ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the radical bromination of 1-methyl-3-(trifluoromethyl)cyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of corresponding alcohols, ethers, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a useful intermediate in drug development.
Material Science: It is used in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In elimination reactions, the compound loses a proton and a bromide ion to form a double bond, resulting in the formation of alkenes .
Comparison with Similar Compounds
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane can be compared with other similar compounds, such as:
1-(Bromomethyl)-3-(trifluoromethyl)benzene: This compound has a benzene ring instead of a cyclobutane ring, which affects its reactivity and applications.
1-(Bromomethyl)-3-(trifluoromethoxy)benzene: The presence of a trifluoromethoxy group instead of a trifluoromethyl group can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts different steric and electronic effects compared to aromatic rings.
Properties
IUPAC Name |
1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3/c1-6(4-8)2-5(3-6)7(9,10)11/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKIAPTUBZYKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(F)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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